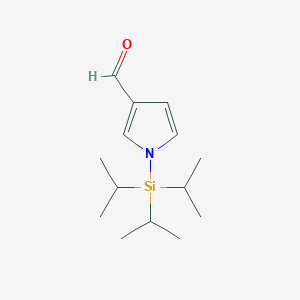
1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde
概要
説明
1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound that features a pyrrole ring substituted with a triisopropylsilyl group and an aldehyde functional group. This compound is of significant interest in organic synthesis due to its unique structural properties and reactivity, making it a valuable building block in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of 1-(triisopropylsilyl)pyrrole using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 3-position of the pyrrole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using optimized versions of the laboratory synthesis methods. This involves scaling up the Vilsmeier-Haack reaction with appropriate safety and efficiency measures.
化学反応の分析
Types of Reactions: 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions at the β-position of the pyrrole ring.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under suitable conditions.
Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with reagents such as Grignard reagents or organolithium compounds to form secondary or tertiary alcohols.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, iodine, and nitronium tetrafluoroborate are used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed:
Electrophilic Substitution: Substituted pyrroles with electrophiles at the β-position.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
科学的研究の応用
1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde has diverse applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Medicinal Chemistry: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the synthesis of functional materials, such as organic semiconductors and conductive polymers.
Biological Studies: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde is primarily dictated by its functional groups. The aldehyde group can participate in various nucleophilic addition reactions, while the triisopropylsilyl group provides steric protection and influences the compound’s reactivity. The pyrrole ring can undergo electrophilic substitution, making the compound a valuable intermediate in organic synthesis .
類似化合物との比較
1-(Triisopropylsilyl)pyrrole: Lacks the aldehyde group but shares the triisopropylsilyl-substituted pyrrole core.
1-(Triisopropylsilyl)-1-propyne: Features a similar triisopropylsilyl group but with an alkyne instead of a pyrrole ring.
1-(Triisopropylsilyl)-1H-pyrrole-3-boronic acid: Contains a boronic acid group at the 3-position instead of an aldehyde.
Uniqueness: 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde is unique due to the presence of both the triisopropylsilyl group and the aldehyde functional group. This combination allows for selective reactions at the aldehyde position while maintaining the stability and reactivity of the pyrrole ring.
特性
IUPAC Name |
1-tri(propan-2-yl)silylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NOSi/c1-11(2)17(12(3)4,13(5)6)15-8-7-14(9-15)10-16/h7-13H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXLJQDNDXOJGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

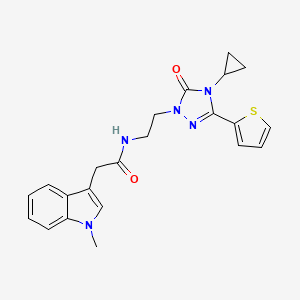
![Tert-butyl pyrazolo[1,5-a]pyridin-5-ylcarbamate](/img/structure/B2367591.png)
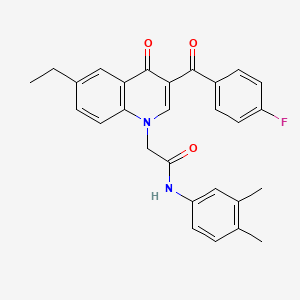
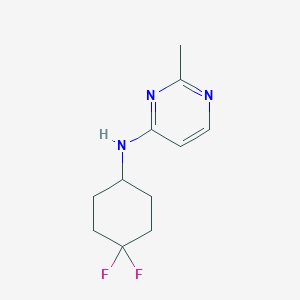

![3-(4-chlorophenyl)-3-hydroxy-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B2367600.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-ethoxybenzoate](/img/structure/B2367601.png)
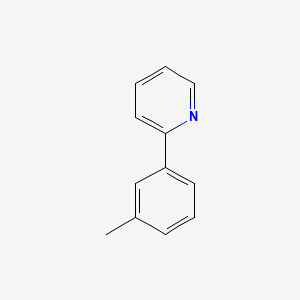
![N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide](/img/structure/B2367607.png)
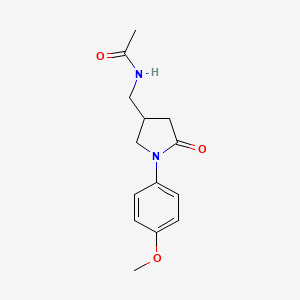
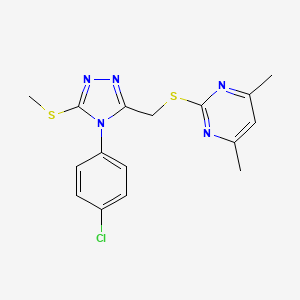
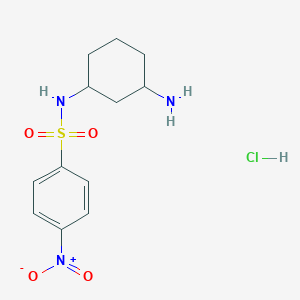
![N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2367612.png)

